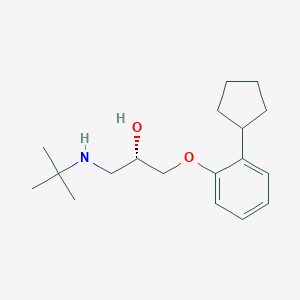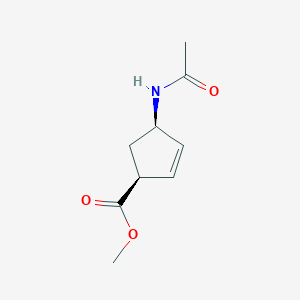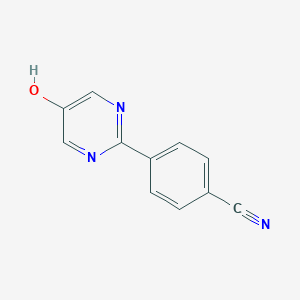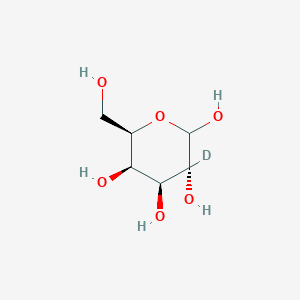![molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6](/img/structure/B118660.png)
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, also known as 1-(1,3-benzodioxol-5-yl)-1-butanone, is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one involves the reaction of 1,2-methylenedioxybenzene with n-butyric anhydride in the presence of boron trifluoride diethyl etherate . The reaction is carried out at -5°C for 3.25 hours . After the reaction, the mixture is quenched with sodium acetate solution, and the organic layer is separated and washed with 5% NaOH . The crude product is then purified by column chromatography to yield the desired compound .Molecular Structure Analysis
The InChI code for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is 1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 192.21 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . The compound has a Log Po/w (iLOGP) of 2.34, indicating its lipophilicity . It has a water solubility of 0.646 mg/ml .Aplicaciones Científicas De Investigación
Life Science Research
In the realm of life sciences, this compound is utilized as a building block for more complex molecules. It’s often employed in the synthesis of various biochemical compounds that are used in medical research, particularly in the development of new pharmaceuticals. Its role in the synthesis of potential anticancer agents has been highlighted, with studies exploring its incorporation into indole-based structures that exhibit antiproliferative activity against various cancer cell lines .
Chemical Synthesis
As a chemical synthesis building block, this compound is used to create a wide array of organic molecules. Its versatility allows chemists to construct complex structures that can be used in various chemical reactions and processes. The compound’s role in the synthesis of nervous system stimulants has been documented, showcasing its importance in the development of new therapeutic agents .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
Mecanismo De Acción
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.
Mode of Action
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to undergo programmed cell death.
Biochemical Pathways
It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, so their disruption can lead to the death of cancer cells.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed into the body and can cross the blood-brain barrier, potentially allowing it to reach cancer cells in various parts of the body.
Result of Action
The result of the action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Action Environment
The action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dry environment . Additionally, the compound’s efficacy may be affected by the specific characteristics of the tumor microenvironment, such as pH, oxygen levels, and the presence of other cells and molecules.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZZIUFGVJOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473093 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one | |
CAS RN |
63740-97-6 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



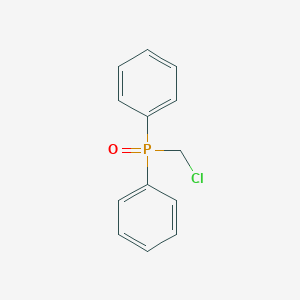
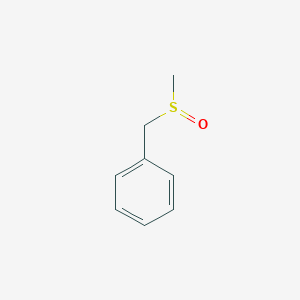
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
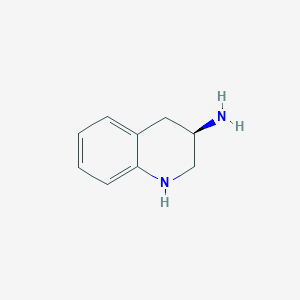
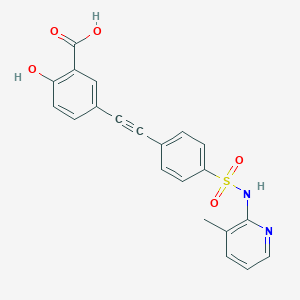
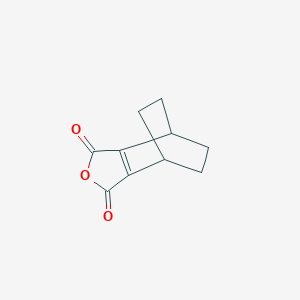
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
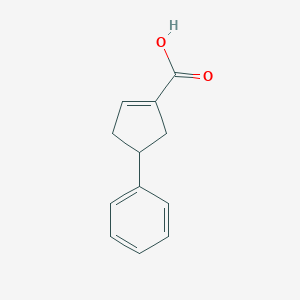
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
